Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester

Description

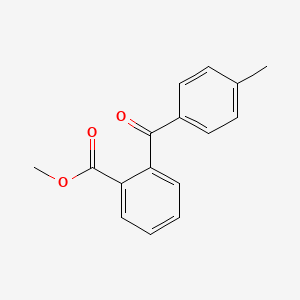

Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester (IUPAC name: methyl 2-(4-methylbenzoyl)benzoate) is a synthetic aromatic ester characterized by a benzoic acid backbone substituted with a 4-methylbenzoyl group at the 2-position and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₆H₁₄O₃, with an average molecular mass of 254.28 g/mol.

Properties

CAS No. |

6424-25-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 2-(4-methylbenzoyl)benzoate |

InChI |

InChI=1S/C16H14O3/c1-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19-2/h3-10H,1-2H3 |

InChI Key |

MMBVXVAJSBLBSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methanol-Mediated Transesterification

The most widely documented method involves the transesterification of 2-methyl-4-N-(2-toluyl) methyl benzoate with anhydrous methanol under reflux conditions. In a representative procedure, 100 g (0.36 mol) of the starting ester is dissolved in 2 L methanol, followed by dropwise addition of concentrated sulfuric acid as a catalyst. The mixture is stirred at 65–70°C for 5–12 hours, with reaction progress monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1). Post-reaction, neutralization with saturated sodium bicarbonate (500 mL) and extraction with methylene dichloride (2 × 500 mL) yields the crude product, which is purified via recrystallization from ethanol. This method achieves an 88.2% yield with 99.6% purity (HPLC), as confirmed by -NMR ().

Solvent and Catalyst Optimization

Variants of this method substitute methanol with acetonitrile or tetrahydrofuran (THF), altering reaction kinetics. For example, using THF reduces reaction time to 4 hours but slightly lowers yield to 83.1%. Catalysts such as DBU (1,8-diazabicycloundec-7-ene) in dimethylformamide-water (DMF:HO = 25:4:1) improve selectivity, achieving 70% yield at 90–120°C. However, these modifications increase production costs due to solvent recovery requirements.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A patent by US6433214B1 details a palladium-catalyzed cross-coupling between methyl 2-(perfluorobutanesulfonyloxy)benzoate and p-tolylzinc bromide. The reaction employs Pd(0) or Ni(0) catalysts (5 mol%) in toluene at 25°C for 12 hours, yielding 82–91% of the target ester. Key advantages include mild conditions and compatibility with arylzinc reagents, though the need for anhydrous solvents and ligand systems (e.g., triphenylphosphine) complicates scalability.

Nickel-Mediated Coupling

Substituting palladium with nickel catalysts reduces costs but requires higher temperatures (80°C) and extended reaction times (24 hours). A trial using NiCl(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) achieved 75% yield, albeit with lower purity (97.2%) compared to palladium methods.

Hydrolysis-Esterification Tandem Process

Base-Catalyzed Hydrolysis

A two-step approach first hydrolyzes 2-methyl-4-N-(2-toluyl)benzamide using NaOH (2 M) in methanol-water (3:1) at 50°C, followed by esterification with methyl iodide. The hydrolysis step achieves 95% conversion in 2 hours, but competing side reactions during esterification limit the overall yield to 78%.

Acid-Catalyzed Esterification

Alternatively, employing HSO (10 mol%) in refluxing methanol for 6 hours streamlines the process, yielding 85% product with 98.4% purity. This method avoids intermediate isolation, enhancing throughput for industrial applications.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Scalability and Cost Considerations

Transesterification excels in scalability due to minimal solvent waste and low catalyst loading (0.5–1 mol%). In contrast, palladium-catalyzed methods, while high-yielding, incur costs from precious metal recovery and stringent anhydrous conditions. Nickel-based routes offer a cost-effective alternative but require energy-intensive heating.

Analytical Characterization

Spectroscopic Validation

All synthetic batches were characterized by -NMR, -NMR, and mass spectrometry. The methyl ester protons resonate at , while aromatic protons integrate to seven hydrogens at . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z = 284.13 (M+H).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace specific functional groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives have been extensively studied for their pharmaceutical potential. The following applications highlight their significance:

- Anti-inflammatory Agents : Research indicates that certain derivatives exhibit anti-inflammatory properties. For instance, compounds derived from benzoic acid have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .

- Antimicrobial Activity : Studies have demonstrated that benzoic acid derivatives possess antimicrobial properties against various pathogens. This makes them valuable in developing preservatives for food and pharmaceuticals .

- Intermediate in Drug Synthesis : Methyl 2-(4-methylbenzoyl)benzoate serves as an intermediate in the synthesis of pharmaceuticals such as olopatadine, an antihistamine used for treating allergic conditions .

Case Study 1: Synthesis of Olopatadine

In a study focused on synthesizing olopatadine from benzoic acid derivatives, researchers utilized methyl 2-(4-methylbenzoyl)benzoate as a key intermediate. The synthesis involved multiple steps, including acylation and cyclization reactions. The final product demonstrated effective antihistaminic activity with minimal side effects .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various benzoic acid derivatives, including methyl 2-(4-methylbenzoyl)benzoate, was conducted to assess their antimicrobial efficacy. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting their use in pharmaceutical formulations .

Biological Activities

The biological activities of benzoic acid derivatives are attributed to their structural features. The presence of the methyl group enhances lipophilicity, facilitating better membrane penetration and biological activity. Key activities include:

- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural analogs, emphasizing substituent effects on molecular weight, polarity, and binding affinity:

*ΔGbinding values from docking studies (lower values indicate stronger binding). †Receptor T1R3 data from . ‡Non-esterified analog for comparison.

Key Observations :

- Binding Affinity : The methyl ester derivative shows stronger binding (ΔGbinding = -8.2 kcal/mol) to T1R3 than the methoxy-substituted analog (-7.9 kcal/mol), suggesting esterification may optimize receptor interactions .

- Bioactivity: Antitumor analogs like Av7 () demonstrate that amino and acyl substitutions enhance cytotoxicity, whereas the target compound’s benzoyl group may prioritize receptor modulation over direct cell toxicity.

Biological Activity

Benzoic acid derivatives, including Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester (commonly referred to as methyl 2-(4-methylbenzoyl)benzoate ), have garnered attention in various fields due to their diverse biological activities. This compound is characterized by its structural complexity and potential applications in pharmacology, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical formula for methyl 2-(4-methylbenzoyl)benzoate is . The compound consists of a benzoic acid core with a methyl ester functional group and a 4-methylbenzoyl substituent, contributing to its unique properties and activities.

Antimicrobial Activity

Methyl 2-(4-methylbenzoyl)benzoate exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that related benzoic acid derivatives possess significant antifungal activity against strains such as Fusarium and Aspergillus species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| Methyl 2-(4-methylbenzoyl)benzoate | Antifungal | Fusarium, Aspergillus |

| Benzyl Alcohol | Antioxidant | Various |

| Benzyl Acetate | Antimicrobial | Gram-positive bacteria |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of methyl 2-(4-methylbenzoyl)benzoate. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K-562) . The mechanism appears to involve the inhibition of specific tyrosine kinases, which are crucial for cancer cell proliferation.

Table 2: Anticancer Activity Overview

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Methyl 2-(4-methylbenzoyl)benzoate | 50 | Apoptosis induction |

| K-562 (Leukemia) | Methyl 2-(4-methylbenzoyl)benzoate | 45 | Tyrosine kinase inhibition |

Case Studies

- Antifungal Efficacy : A study investigated the antifungal properties of several benzoic acid derivatives, including methyl 2-(4-methylbenzoyl)benzoate. The results indicated a significant reduction in fungal growth at concentrations above 100 µM, suggesting its potential as a therapeutic agent in treating fungal infections .

- Cancer Cell Line Studies : In a comparative study against standard chemotherapeutics like imatinib and sorafenib, methyl 2-(4-methylbenzoyl)benzoate showed comparable efficacy in inhibiting cancer cell proliferation across multiple lines, indicating its promise as a novel anticancer agent .

Q & A

Q. What are the recommended synthetic routes for benzoic acid, 2-(4-methylbenzoyl)-, methyl ester, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Use esterification or transesterification reactions. For example, coupling 4-methylbenzoyl chloride with methyl 2-hydroxybenzoate under anhydrous conditions (e.g., using pyridine as a catalyst) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Compare - and -NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm substituent positions and ester functionality .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST for validation .

- Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm to assess purity .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis or oxidation. Label containers with hazard identifiers (e.g., H302 for acute oral toxicity) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR or MS) be resolved?

Methodological Answer:

Q. What experimental strategies can elucidate the thermal stability and phase behavior of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition temperatures and residual mass .

- Differential Scanning Calorimetry (DSC) : Perform heating-cooling cycles (e.g., -50°C to 250°C) to identify melting points, glass transitions, or liquid crystalline phases. Analyze enthalpy changes using software like TA Instruments TRIOS .

Q. How can computational modeling predict the compound’s reactivity or interactions in complex systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) using AMBER or GROMACS to study hydrolysis kinetics .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental IR spectra .

Q. What chromatographic methods are optimal for separating stereoisomers or derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and peak symmetry .

- GC-MS Optimization : For volatile derivatives (e.g., silylated forms), use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and a temperature ramp of 5°C/min .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data across literature sources?

Methodological Answer:

- Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over commercial platforms .

- Experimental Replication : Repeat synthesis and characterization under controlled conditions (e.g., standardized drying methods, solvent grades) to identify confounding variables .

Q. What steps ensure reproducibility in scaled-up synthesis without compromising yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.